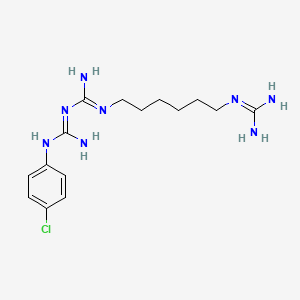
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with a suitable piperidine derivative, such as 1-propyl-4-piperidinyl chloride, under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents, often under reflux conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
科学的研究の応用
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Research on this compound includes its interaction with biological targets, such as receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Biochemistry: The compound is used in studies to elucidate biochemical pathways and molecular mechanisms involved in disease processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- **N-
N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid analgesic with a similar piperidine moiety.
N-(1-Propyl-4-piperidinyl)propionanilide: An analog of fentanyl with a propyl group instead of a phenethyl group.
特性
CAS番号 |
27276-49-0 |
|---|---|
分子式 |
C₁₆H₂₂N₄O |
分子量 |
286.37 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)







